ACT 178882

描述

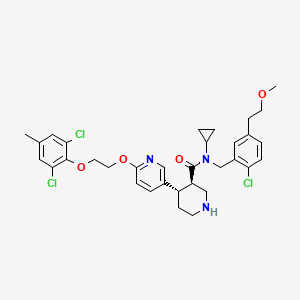

Structure

3D Structure

属性

IUPAC Name |

(3R,4S)-N-[[2-chloro-5-(2-methoxyethyl)phenyl]methyl]-N-cyclopropyl-4-[6-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]pyridin-3-yl]piperidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38Cl3N3O4/c1-21-15-29(35)32(30(36)16-21)43-14-13-42-31-8-4-23(18-38-31)26-9-11-37-19-27(26)33(40)39(25-5-6-25)20-24-17-22(10-12-41-2)3-7-28(24)34/h3-4,7-8,15-18,25-27,37H,5-6,9-14,19-20H2,1-2H3/t26-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGSRKJVMAOWDEC-SXOMAYOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)OCCOC2=NC=C(C=C2)C3CCNCC3C(=O)N(CC4=C(C=CC(=C4)CCOC)Cl)C5CC5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)Cl)OCCOC2=NC=C(C=C2)[C@H]3CCNC[C@@H]3C(=O)N(CC4=C(C=CC(=C4)CCOC)Cl)C5CC5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H38Cl3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

647.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007392-69-9 | |

| Record name | ACT-178882 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1007392699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ACT-178882 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TA1ATU85YC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of ACT-178882

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ACT-178882, also known as MK-1597, is a potent, orally bioavailable, non-peptidic direct renin inhibitor that was under development for the treatment of hypertension. It directly targets the initial, rate-limiting step of the renin-angiotensin-aldosterone system (RAAS), offering a potentially more complete blockade of this critical blood pressure-regulating cascade compared to downstream inhibitors like ACE inhibitors or angiotensin II receptor blockers. Preclinical studies demonstrated its efficacy in animal models of hypertension. However, its clinical development was likely halted due to challenges related to off-target effects, specifically time-dependent inhibition of CYP3A4 and activity against the hERG ion channel, which raised concerns about drug-drug interactions and cardiac safety. This guide provides a comprehensive overview of the available technical information regarding the mechanism of action of ACT-178882.

Core Mechanism of Action: Direct Renin Inhibition

ACT-178882 functions as a direct inhibitor of renin, the aspartic protease that catalyzes the conversion of angiotensinogen to angiotensin I. This is the first and rate-limiting step in the RAAS cascade. By directly binding to the active site of renin, ACT-178882 prevents the initial step of this pathway, leading to a reduction in the production of angiotensin II and subsequently, a decrease in aldosterone secretion.[1] The ultimate physiological effects are vasodilation and reduced sodium and water retention, resulting in a lowering of blood pressure.

A key pharmacodynamic effect observed with ACT-178882 is a dose-dependent increase in active renin levels, a consequence of the disruption of the negative feedback loop on renin release.[1] However, despite the increase in renin concentration, plasma renin activity (PRA) is decreased, demonstrating effective inhibition of the enzyme's function.[1] This is a characteristic feature of direct renin inhibitors.

Quantitative Data

The following tables summarize the available quantitative data for ACT-178882. It is important to note that detailed dose-response data from clinical trials are not publicly available.

Table 1: In Vitro Potency and Off-Target Activity

| Parameter | Value | Description |

| Renin IC50 (buffer) | 0.07 nM | 50% inhibitory concentration in a purified enzyme assay. |

| Renin IC50 (plasma) | 1.4 nM | 50% inhibitory concentration in human plasma.[2][3][4][5] |

| hERG Ki | 243 nM | Inhibitory constant for the human Ether-à-go-go-Related Gene potassium channel.[3] |

| CYP3A4 IC50 | 6.4 µM | 50% inhibitory concentration for the Cytochrome P450 3A4 enzyme.[3] |

Table 2: Pharmacokinetic Parameters in Humans (100 mg Single Dose)

| Parameter | Value (without Diltiazem) | Value (with Diltiazem) |

| Cmax | 26.8 ng/mL | 43.5 ng/mL |

| AUC∞ | 454 ng·h/mL | 918 ng·h/mL |

| tmax | 3.5 h | 5.0 h |

| t1/2 | 22.9 h | 24.2 h |

Data from a drug-drug interaction study with the moderate CYP3A4 inhibitor diltiazem.

Table 3: Preclinical Pharmacokinetics

| Species | Oral Bioavailability (%F) |

| Rat | 35%[3] |

Experimental Protocols

Detailed experimental protocols for the cited studies are not fully available in the public domain. The following provides an overview of the methodologies based on the available information.

In Vitro Renin Inhibition Assay

A biochemical assay was likely used to determine the IC50 of ACT-178882 against purified human renin. This would typically involve incubating the enzyme with a fluorogenic or colorimetric substrate in the presence of varying concentrations of the inhibitor. The rate of substrate cleavage would be measured, and the IC50 value calculated from the resulting dose-response curve. For the plasma-based assay, the same principle would be applied, but the reaction would be carried out in a human plasma matrix to account for the effects of plasma protein binding.

hERG Channel Patch-Clamp Assay

The hERG liability was likely assessed using a whole-cell patch-clamp electrophysiology assay on a cell line stably expressing the hERG channel (e.g., HEK293 cells).[4] The protocol would involve recording the hERG current in response to a specific voltage protocol in the presence of varying concentrations of ACT-178882 to determine the concentration-dependent block of the channel.

CYP3A4 Inhibition Assay

The CYP3A4 inhibition potential was likely evaluated using an in vitro assay with human liver microsomes. A probe substrate for CYP3A4 (e.g., midazolam or testosterone) would be incubated with the microsomes and varying concentrations of ACT-178882.[1] The formation of the metabolite would be quantified (e.g., by LC-MS/MS), and the IC50 value would be determined.

Double Transgenic Rat (dTGR) Model of Hypertension

The in vivo efficacy of ACT-178882 was demonstrated in the double transgenic rat model, which expresses both human renin and human angiotensinogen, leading to hypertension.[1][6] The experimental protocol would have involved oral administration of ACT-178882 to these rats, followed by monitoring of blood pressure, likely via telemetry or tail-cuff plethysmography, over a specified period.

Clinical Pharmacology Studies

The human pharmacokinetic and pharmacodynamic data were obtained from single- and multiple-ascending dose studies in healthy male subjects.[1] These studies were randomized and placebo-controlled. The single-dose studies involved doses ranging from 10 to 1000 mg, while the multiple-dose studies used doses of 30 to 600 mg administered once daily for 14 days.[1] Blood samples were collected at various time points to determine the pharmacokinetic profile. Pharmacodynamic assessments included measurements of plasma renin concentration, plasma renin activity, and aldosterone levels.[1]

The drug-drug interaction study was an open-label, two-way crossover study in healthy male subjects. It investigated the effect of the moderate CYP3A4 inhibitor diltiazem on the pharmacokinetics of a single 100 mg dose of ACT-178882.

Visualizations

Signaling Pathway

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. vdoc.pub [vdoc.pub]

- 4. naist.repo.nii.ac.jp [naist.repo.nii.ac.jp]

- 5. Phase I dose escalation study of MK-0457, a novel Aurora kinase inhibitor, in adult patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to ACT-178882: A Novel Direct Renin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ACT-178882, a potent and selective direct renin inhibitor. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.

Core Compound Characteristics

ACT-178882 is a novel, orally active, non-peptide direct inhibitor of the enzyme renin. By targeting the first and rate-limiting step of the renin-angiotensin-aldosterone system (RAAS), ACT-178882 offers a promising therapeutic approach for the management of hypertension and other cardiovascular diseases. The compound is also known as MK-1597.

Mechanism of Action: Direct Renin Inhibition

ACT-178882 directly binds to the active site of renin, thereby preventing the conversion of angiotensinogen to angiotensin I. This action leads to a downstream reduction in the levels of angiotensin II, a potent vasoconstrictor, and aldosterone, which promotes salt and water retention. The result is a decrease in blood pressure and a reduction in the deleterious effects of excessive RAAS activation. A study has reported an in vitro IC50 value of 1.4 nM for ACT-178882, indicating high potency.

Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS) and the Action of ACT-178882

Caption: Mechanism of action of ACT-178882 in the RAAS pathway.

Pharmacokinetics

Studies in healthy male subjects have characterized the pharmacokinetic profile of ACT-178882 following single and multiple ascending doses.[1]

Absorption and Distribution

-

Time to Maximum Concentration (tmax): Following single oral doses, the tmax of ACT-178882 ranges from 3 to 5 hours.[1]

-

Food Effect: The administration of a single 30 mg dose of ACT-178882 with food had no significant effect on its pharmacokinetics.[1]

-

Dose Proportionality: The pharmacokinetics of ACT-178882 have been shown to be dose-proportional.[1]

Metabolism and Excretion

-

Metabolism: ACT-178882 is metabolized by the cytochrome P450 enzyme CYP3A4.[2]

-

Half-life (t1/2): The terminal half-life of ACT-178882 after single doses varies from 18.7 to 24.7 hours.[1]

-

Steady State: Steady-state conditions are typically achieved after 4 to 6 days of once-daily dosing, with minimal accumulation.[1]

Drug-Drug Interactions

-

Midazolam (CYP3A4 substrate): Co-administration of ACT-178882 led to a dose-dependent increase in the Cmax and area under the concentration-time curve (AUC) of midazolam, indicating an inhibitory effect on CYP3A4.[1]

-

Diltiazem (moderate CYP3A4 inhibitor): Concomitant administration of diltiazem (300 mg once daily for 13 days) with a single 100 mg dose of ACT-178882 resulted in a significant increase in the systemic exposure of ACT-178882.[2] The Cmax increased by a geometric mean ratio of 1.62, and the AUC∞ increased by a geometric mean ratio of 2.02.[2]

Table 1: Summary of Pharmacokinetic Parameters for ACT-178882

| Parameter | Value | Condition |

| tmax (hours) | 3 - 5 | Single dose, fasted state[1] |

| t1/2 (hours) | 18.7 - 24.7 | Single dose, fasted state[1] |

| Steady State | 4 - 6 days | Multiple once-daily doses[1] |

| Food Effect | No significant effect | Single 30 mg dose[1] |

| Cmax (ng/mL) | 26.8 (20.1-35.8) | 100 mg single dose, alone[2] |

| AUC∞ (ng·h/mL) | 454 (351-587) | 100 mg single dose, alone[2] |

| Cmax (ng/mL) | 43.5 (36.8-51.4) | 100 mg single dose, with diltiazem[2] |

| AUC∞ (ng·h/mL) | 918 (781-1078) | 100 mg single dose, with diltiazem[2] |

Pharmacodynamics

The pharmacodynamic effects of ACT-178882 are consistent with its mechanism of action as a direct renin inhibitor.

-

Effect on Renin: Single and multiple doses of ACT-178882 lead to a dose-dependent increase in active renin concentration and a decrease in plasma renin activity.[1]

-

Effect on Aldosterone and Sodium Excretion: Treatment with ACT-178882 results in decreased urinary excretion of aldosterone and sodium.[1]

-

Effect on Blood Pressure: In clinical studies, ACT-178882 has shown a tendency to decrease systolic blood pressure.[1]

Table 2: Summary of Pharmacodynamic Effects of ACT-178882

| Parameter | Effect |

| Active Renin Concentration | Dose-dependent increase[1] |

| Plasma Renin Activity | Dose-dependent decrease[1] |

| Urinary Aldosterone Excretion | Decreased[1] |

| Urinary Sodium Excretion | Decreased[1] |

| Systolic Blood Pressure | Tendency to decrease[1] |

Clinical Studies and Experimental Protocols

Single- and Multiple-Ascending Dose Study

Objective: To investigate the tolerability, safety, pharmacokinetics, and pharmacodynamics of ACT-178882, as well as its interaction with food and midazolam.[1]

Methodology:

-

Study Design: A study involving healthy male subjects who received either single (10-1000 mg) or multiple doses (30-600 mg) of ACT-178882 administered once daily for 14 days.[1] The study also included placebo and active comparator (20 mg enalapril) arms.[1]

-

Food Interaction Arm: A single 30 mg dose of ACT-178882 was administered in the fed state after a 2-week washout period.[1]

-

CYP3A4 Interaction Arm: In the multiple-ascending-dose part, subjects were dosed with midazolam on days -2, 2, and 12 to investigate interactions with CYP3A4.[1]

-

Assessments: Safety was monitored through the recording of adverse events, vital signs, clinical laboratory variables, and ECGs.[1] Pharmacokinetic parameters were determined from plasma concentrations of ACT-178882. Pharmacodynamic assessments included measurements of active renin, plasma renin activity, and urinary excretion of sodium and aldosterone.[1]

Drug-Drug Interaction Study with Diltiazem

Objective: To investigate the effect of diltiazem, a moderate inhibitor of CYP3A4, on the single-dose pharmacokinetics of ACT-178882.[2]

Methodology:

-

Study Design: An open-label, two-way crossover study in healthy young male subjects.[2]

-

Treatment Arms:

-

Assessments: Serial blood samples were collected for the measurement of ACT-178882 concentrations up to 120 hours post-dose in Treatment A and up to 240 hours post-dose in Treatment B.[2] Safety was assessed by monitoring vital signs, ECG, clinical laboratory tests, and adverse event reporting.[2]

Experimental Workflow: Clinical Pharmacology Study of ACT-178882

Caption: A generalized workflow for a clinical pharmacology study of ACT-178882.

Safety and Tolerability

In clinical studies with healthy male subjects, ACT-178882 has been generally well-tolerated.[1][2]

-

Adverse Events: The most frequently reported adverse events were dizziness and headache.[1]

-

Vital Signs and Laboratory Tests: No clinically relevant changes in body weight, vital signs, clinical laboratory variables, or ECGs were observed.[1]

Conclusion

ACT-178882 is a potent direct renin inhibitor with a pharmacokinetic and pharmacodynamic profile that supports its further investigation as a potential treatment for hypertension. Its mechanism of action, targeting the initial step of the RAAS, offers a distinct advantage in achieving comprehensive RAAS blockade. Future clinical studies in hypertensive patients are warranted to fully elucidate its therapeutic potential.[1]

References

In-Depth Technical Guide to ACT-178882: A Novel Direct Renin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ACT-178882, also known as MK-1597, is a potent and selective direct renin inhibitor that has been investigated for the treatment of hypertension. By directly targeting the enzymatic activity of renin, ACT-178882 effectively blocks the rate-limiting step of the renin-angiotensin-aldosterone system (RAAS), a critical pathway in blood pressure regulation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key experimental protocols related to ACT-178882, intended to serve as a valuable resource for researchers in the field of cardiovascular drug discovery and development.

Chemical Structure and Properties

ACT-178882 is a small molecule belonging to the chemical classes of cyclopropanes and pyridines. Its development was guided by structure-based drug design to ensure high affinity and specificity for the active site of renin.

Chemical Structure:

Physicochemical and Pharmacological Properties:

The following tables summarize the key properties of ACT-178882 based on available data.

| Identifier | Value |

| Compound Name | ACT-178882 |

| Synonym | MK-1597 |

| Chemical Class | Cyclopropane, Pyridine |

| Mechanism of Action | Direct Renin Inhibitor |

| Pharmacological Parameter | Value | Reference |

| IC50 (Renin Inhibition) | 1.4 nM |

| Pharmacokinetic Parameter | Value (in healthy subjects) | Reference |

| Time to Maximum Concentration (tmax) | 3.5 - 5.0 hours | [5] |

| Apparent Terminal Half-life (t½) | 22.9 - 24.2 hours | [5] |

| Metabolism | Primarily by Cytochrome P450 3A4 (CYP3A4) | [5] |

Mechanism of Action and Signaling Pathway

ACT-178882 exerts its therapeutic effect by directly inhibiting the enzymatic activity of renin. Renin is a key protease that initiates the RAAS cascade by cleaving angiotensinogen to form angiotensin I. Angiotensin I is subsequently converted to the potent vasoconstrictor angiotensin II by angiotensin-converting enzyme (ACE). By blocking the initial, rate-limiting step, ACT-178882 effectively reduces the levels of both angiotensin I and angiotensin II, leading to vasodilation and a decrease in blood pressure.

The Renin-Angiotensin-Aldosterone System (RAAS) and the Role of ACT-178882:

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of ACT-178882.

Key Experimental Protocols

This section outlines the methodologies for key experiments relevant to the study of ACT-178882.

Chemical Synthesis of ACT-178882 (MK-1597)

A practical and enantioselective synthesis of ACT-178882 has been described.[1][2][3][4] The key features of this synthesis include:

-

Catalytic Asymmetric Hydrogenation: A tetrasubstituted ene-ester is hydrogenated to establish a key stereocenter.

-

Epimerization/Saponification: A highly efficient sequence to set the second stereocenter of the molecule.

-

Amine Fragment Synthesis: A concise synthesis of the requisite amine fragment.

Experimental Workflow for Synthesis:

Caption: A simplified workflow for the synthesis of ACT-178882.

Plasma Renin Activity (PRA) Assay

The functional activity of ACT-178882 is determined by its ability to inhibit plasma renin activity. The general principle of a PRA assay is to measure the rate of angiotensin I generation from endogenous angiotensinogen in a plasma sample.

Protocol Overview:

-

Sample Collection: Whole blood is collected in EDTA-containing tubes and centrifuged to separate plasma. It is critical to handle samples at room temperature to prevent cryoactivation of prorenin.[6]

-

Incubation: The plasma is incubated at 37°C for a defined period (e.g., 90 minutes) to allow for the enzymatic generation of angiotensin I by renin. A parallel sample is kept at 0-4°C to serve as a baseline control.[7][8]

-

Inhibitor Addition: For in vitro studies, varying concentrations of ACT-178882 would be added to the plasma before the 37°C incubation to determine the IC50.

-

Quantification of Angiotensin I: The amount of generated angiotensin I is quantified using a validated method, such as a competitive enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]

-

Calculation: The plasma renin activity is calculated as the difference in angiotensin I concentration between the 37°C and 0-4°C samples, expressed as ng/mL/hour.

Experimental Workflow for PRA Assay:

Caption: A general workflow for a Plasma Renin Activity (PRA) assay.

Pharmacokinetic Studies

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. Clinical studies have been conducted to evaluate the pharmacokinetics of ACT-178882 in healthy subjects.[5]

Study Design Overview (Single-Dose Study): [5]

-

Design: Open-label, two-way crossover study.

-

Subjects: Healthy male subjects.

-

Treatment Arms:

-

Treatment A: Single oral dose of ACT-178882.

-

Treatment B: Pre-treatment with a CYP3A4 inhibitor (e.g., diltiazem) followed by a single oral dose of ACT-178882.

-

-

Sampling: Serial blood samples are collected at predefined time points post-dose (e.g., pre-dose, and up to 120-240 hours post-dose).

-

Analysis: Plasma concentrations of ACT-178882 are determined using a validated analytical method (e.g., LC-MS/MS).

-

Endpoints: Key pharmacokinetic parameters such as Cmax (maximum concentration), AUC (area under the curve), tmax (time to maximum concentration), and t½ (half-life) are calculated.

Logical Relationship of a Drug-Drug Interaction Study:

Caption: Logical flow of a study to investigate drug-drug interactions involving ACT-178882.

Conclusion

ACT-178882 is a potent direct renin inhibitor with a well-defined mechanism of action within the renin-angiotensin-aldosterone system. The information presented in this technical guide, including its chemical and pharmacological properties and detailed experimental protocols, provides a solid foundation for researchers and drug development professionals working on novel antihypertensive therapies. Further investigation into its clinical efficacy and long-term safety is warranted to fully establish its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. A practical synthesis of renin inhibitor MK-1597 (ACT-178882) via catalytic enantioselective hydrogenation and epimerization of piperidine intermediate | Chemsrc ID:407631 [chemsrc.com]

- 3. researchgate.net [researchgate.net]

- 4. A practical synthesis of renin inhibitor MK-1597 (ACT-178882) via catalytic enantioselective hydrogenation and epimerization of piperidine intermediate. | Semantic Scholar [semanticscholar.org]

- 5. Drug-drug interaction study of ACT-178882, a new renin inhibitor, and diltiazem in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. labcorp.com [labcorp.com]

- 7. eaglebio.com [eaglebio.com]

- 8. s3.amazonaws.com [s3.amazonaws.com]

Preclinical Pharmacodynamics of ACT-178882: A Data Gap in Publicly Available Literature

Despite a comprehensive search of publicly available scientific literature, detailed information regarding the preclinical pharmacodynamics of the direct renin inhibitor ACT-178882 in animal models remains elusive. While clinical data from studies in healthy human subjects are accessible and provide insights into its mechanism of action and effects on the renin-angiotensin-aldosterone system (RAAS), the foundational preclinical data that typically precedes human trials is not readily found in the public domain.

This lack of accessible preclinical data prevents the creation of a detailed technical guide as requested, including quantitative data tables, specific experimental protocols, and visualizations of signaling pathways and experimental workflows from animal studies.

Insights from Clinical Investigations

Clinical pharmacology studies in healthy male subjects have demonstrated that ACT-178882 is a direct renin inhibitor.[1] Key findings from these human studies indicate that single and multiple ascending doses of ACT-178882 lead to a dose-dependent increase in active renin and a decrease in plasma renin activity.[1] Furthermore, the administration of ACT-178882 resulted in decreased sodium and aldosterone excretion, consistent with the inhibition of the RAAS cascade.[1] These studies in humans established the compound's intended pharmacodynamic effect and paved the way for further clinical investigation in hypertensive patients.[1]

The Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway

ACT-178882 exerts its effect by directly inhibiting renin, the enzyme that catalyzes the first and rate-limiting step of the RAAS cascade. This pathway plays a crucial role in regulating blood pressure and fluid and electrolyte balance. A simplified diagram of this pathway is presented below.

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of ACT-178882 on Renin.

General Experimental Workflow for Preclinical Antihypertensive Drug Evaluation

While specific protocols for ACT-178882 are not available, a general workflow for the preclinical evaluation of a novel antihypertensive agent would typically involve a series of in vitro and in vivo studies.

Caption: A generalized experimental workflow for the preclinical pharmacodynamic assessment of a new antihypertensive drug.

Conclusion

The absence of detailed public-domain preclinical data for ACT-178882 underscores a common challenge in the competitive landscape of pharmaceutical research and development, where such information is often proprietary. While the clinical data provides a clear picture of its effects in humans, a comprehensive understanding of its pharmacodynamic profile in preclinical models, which is crucial for researchers and scientists in the field, cannot be constructed from the currently available literature. Further disclosure of this foundational data by the developing parties would be necessary to fulfill the need for an in-depth technical guide on the preclinical pharmacodynamics of ACT-178882.

References

The Discovery and Development of ACT-178882: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

ACT-178882, also known as MK-1597, is a potent, non-peptidic, direct renin inhibitor that was investigated as a potential treatment for hypertension. This document provides a comprehensive technical overview of the discovery and development of ACT-178882, consolidating available data on its mechanism of action, chemical synthesis, and clinical pharmacology. The information is intended for researchers, scientists, and professionals involved in the field of drug development.

Introduction: The Rationale for Direct Renin Inhibition

The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis.[1][2] Renin, an aspartic protease, catalyzes the first and rate-limiting step of this cascade, the conversion of angiotensinogen to angiotensin I.[3] Subsequent enzymatic cleavage by Angiotensin-Converting Enzyme (ACE) produces the potent vasoconstrictor, angiotensin II. For decades, therapeutic intervention in the RAS, primarily through ACE inhibitors and Angiotensin II Receptor Blockers (ARBs), has been a cornerstone of antihypertensive therapy.

However, these approaches lead to a compensatory rise in plasma renin activity, which could potentially overcome the therapeutic blockade. Direct inhibition of renin offers a more complete blockade of the RAS cascade at its origin, preventing the formation of both angiotensin I and angiotensin II, and thus representing a promising therapeutic strategy for the management of hypertension. The development of orally bioavailable, potent, and selective direct renin inhibitors has been a long-standing goal in cardiovascular drug discovery.[3]

Mechanism of Action: Targeting the Rate-Limiting Step of the RAS

ACT-178882 exerts its pharmacological effect by directly binding to the active site of the renin enzyme, thereby inhibiting its catalytic activity. This prevents the cleavage of angiotensinogen, the sole substrate of renin, and consequently reduces the levels of angiotensin I and angiotensin II.

The Renin-Angiotensin Signaling Pathway

The following diagram illustrates the Renin-Angiotensin System and the point of intervention for ACT-178882.

In Vitro Potency

ACT-178882 is a potent inhibitor of renin with a reported IC50 of 1.4 nM.

Chemical Development: Synthesis of ACT-178882 (MK-1597)

A practical and enantioselective synthesis for ACT-178882 (MK-1597) has been described, highlighting a nine-step process with an overall yield of 29%. The synthesis was developed by Merck & Co. and underscores the collaboration with Actelion in the development of oral renin inhibitors.

Synthetic Route Overview

The synthesis of ACT-178882 involves several key transformations. While a detailed, step-by-step protocol is beyond the scope of this guide, a generalized workflow is presented below. The process originates from commercially available p-cresol.

Preclinical and Clinical Development

The development of ACT-178882 progressed through preclinical and clinical evaluation to assess its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD).

Preclinical Evaluation

While specific preclinical data for ACT-178882 is not extensively published, the evaluation of a novel antihypertensive agent typically involves a battery of in vitro and in vivo studies.

Typical Experimental Protocols:

-

Renin Inhibition Assay: The inhibitory potency of the compound against purified human renin is determined. This is often a fluorescence resonance energy transfer (FRET)-based assay using a synthetic substrate.

-

In Vivo Models of Hypertension: The antihypertensive efficacy is evaluated in animal models such as the spontaneously hypertensive rat (SHR) or in models where hypertension is induced by agents like angiotensin II. Blood pressure is monitored telemetrically.

Clinical Pharmacology

ACT-178882 was evaluated in healthy male subjects in single and multiple ascending dose studies. These studies provided crucial information on the drug's profile in humans.

The pharmacokinetic parameters of ACT-178882 were characterized following single and multiple oral doses.

Table 1: Single-Dose Pharmacokinetic Parameters of ACT-178882 in Healthy Subjects

| Parameter | Value | Reference |

| tmax (h) | 3 - 5 | [1] |

| t1/2 (h) | 18.7 - 24.7 | [1] |

| Food Effect | No significant effect | [1] |

Table 2: Multiple-Dose Pharmacokinetic Characteristics of ACT-178882

| Characteristic | Observation | Reference |

| Steady State | Achieved in 4-6 days | [1] |

| Accumulation | Minimal | [1] |

| Dose Proportionality | Pharmacokinetics were dose-proportional | [1] |

The pharmacodynamic effects of ACT-178882 are consistent with its mechanism of action as a direct renin inhibitor.

Table 3: Pharmacodynamic Effects of ACT-178882

| Biomarker | Effect | Reference |

| Plasma Renin Activity | Decreased | [1] |

| Active Renin | Increased (due to feedback loop) | [1] |

| Sodium Excretion | Decreased | [1] |

| Aldosterone Excretion | Decreased | [1] |

The potential for drug-drug interactions was investigated, particularly with substrates and inhibitors of Cytochrome P450 enzymes.

-

Midazolam (CYP3A4 substrate): ACT-178882 dose-dependently increased the Cmax and AUC of midazolam, suggesting an inhibitory effect on CYP3A4.[1]

-

Diltiazem (moderate CYP3A4 inhibitor): Concomitant administration of diltiazem doubled the exposure (AUC) to ACT-178882, confirming that ACT-178882 is a substrate of CYP3A4.[3]

Table 4: Effect of Diltiazem on the Pharmacokinetics of a Single 100 mg Dose of ACT-178882

| Parameter | ACT-178882 Alone (Mean) | ACT-178882 with Diltiazem (Mean) | Reference |

| Cmax (ng/mL) | 26.8 | 43.5 | [3] |

| AUC∞ (ng·h/mL) | 454 | 918 | [3] |

| tmax (h, median) | 3.5 | 5.0 | [3] |

| t1/2 (h) | 22.9 | 24.2 | [3] |

In clinical studies with healthy volunteers, ACT-178882 was generally safe and well-tolerated. The most frequently reported adverse events were dizziness and headache.[1] No clinically relevant changes in body weight, vital signs, or clinical laboratory variables were observed.[1]

Conclusion

ACT-178882 is a potent direct renin inhibitor with a pharmacokinetic and pharmacodynamic profile suitable for further development as an antihypertensive agent. The clinical studies demonstrated effective inhibition of the Renin-Angiotensin System. The synthesis of the molecule has been well-defined. While the complete details of its discovery and preclinical development are not in the public domain, the available information provides a strong foundation for understanding the scientific rationale and developmental pathway of this compound. Further clinical investigation in hypertensive patients was warranted based on the initial findings.[1]

References

The Effect of ACT-178882 on Plasma Renin Activity: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACT-178882 is a potent, orally administered direct renin inhibitor that has been investigated for its potential as an antihypertensive agent. By directly targeting the enzymatic activity of renin, ACT-178882 intervenes at the initial, rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS). This mechanism of action leads to a significant reduction in the production of angiotensin I and, consequently, angiotensin II, a potent vasoconstrictor. A key pharmacodynamic effect of this inhibition is the modulation of plasma renin activity (PRA). This technical guide provides an in-depth analysis of the effects of ACT-178882 on PRA, based on available clinical data.

Mechanism of Action: Direct Renin Inhibition

The RAAS is a critical regulator of blood pressure and fluid balance. Renin, an enzyme primarily synthesized and released by the juxtaglomerular cells of the kidney, catalyzes the conversion of angiotensinogen to angiotensin I. This is the first and rate-limiting step in the RAAS cascade. ACT-178882 is a direct renin inhibitor with a high binding affinity for the active site of renin, exhibiting an IC50 of 1.4 nM.[1] By blocking the action of renin, ACT-178882 effectively prevents the formation of angiotensin I and the subsequent downstream production of angiotensin II, leading to vasodilation and a reduction in aldosterone secretion.

A noteworthy consequence of direct renin inhibition is the disruption of the negative feedback loop on renin release. The reduction in angiotensin II levels leads to a compensatory increase in the secretion of active renin from the kidneys. However, despite the elevated levels of active renin in circulation, its enzymatic activity (plasma renin activity) is dose-dependently decreased by ACT-178882.

Data on Plasma Renin Activity

Clinical studies involving single and multiple ascending doses of ACT-178882 in healthy male subjects have demonstrated a clear, dose-dependent effect on plasma renin activity. While specific quantitative data from the primary publication is not publicly available, the findings consistently show a significant decrease in PRA following administration of ACT-178882.

Table 1: Summary of ACT-178882 Dosing Regimens in Clinical Trials

| Study Type | Dose Range | Duration | Subject Population |

| Single Ascending Dose | 10 - 1000 mg | Single Dose | Healthy Male Subjects |

| Multiple Ascending Dose | 30 - 600 mg | 14 days (once daily) | Healthy Male Subjects |

Source: Clinical pharmacology of single- and multiple-ascending doses of ACT-178882, a new direct renin inhibitor, and its pharmacokinetic interaction with food and midazolam.

Table 2: Qualitative Effect of ACT-178882 on Plasma Renin Activity

| Drug | Dosage | Effect on Active Renin | Effect on Plasma Renin Activity (PRA) |

| ACT-178882 | Single and Multiple Ascending Doses | Increased (dose-dependent) | Decreased (dose-dependent) |

| Enalapril (ACE Inhibitor) | 20 mg | Increased | Increased |

Source: Clinical pharmacology of single- and multiple-ascending doses of ACT-178882, a new direct renin inhibitor, and its pharmacokinetic interaction with food and midazolam.

Experimental Protocols

Measurement of Plasma Renin Activity (PRA)

While the specific assay details from the ACT-178882 clinical trials are not provided in the available literature, a standard and widely accepted method for determining plasma renin activity involves an enzyme kinetic assay. The general protocol is as follows:

-

Blood Sample Collection: Whole blood is collected from subjects in tubes containing an anticoagulant (typically EDTA).

-

Plasma Separation: The blood sample is centrifuged to separate the plasma from blood cells.

-

Incubation: A sample of the plasma is incubated at 37°C for a specified period (e.g., 1.5 to 3 hours). During this incubation, the endogenous renin in the plasma enzymatically cleaves angiotensinogen (also present in the plasma) to generate angiotensin I.

-

Inhibition of Angiotensin I Conversion: An angiotensin-converting enzyme (ACE) inhibitor is often added to the plasma sample before incubation to prevent the conversion of the newly formed angiotensin I into angiotensin II.

-

Quantification of Angiotensin I: After the incubation period, the concentration of generated angiotensin I is measured, typically using a competitive radioimmunoassay (RIA) or a sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Calculation of PRA: Plasma renin activity is then calculated as the rate of angiotensin I generation per unit of time and is typically expressed in units of nanograms per milliliter per hour (ng/mL/h).

Visualizations

Signaling Pathway of Direct Renin Inhibition

Caption: Mechanism of ACT-178882 in the RAAS pathway.

Experimental Workflow for a Clinical Trial Assessing PRA

Caption: Workflow of a clinical trial evaluating ACT-178882.

Conclusion

ACT-178882 is a direct renin inhibitor that effectively and dose-dependently reduces plasma renin activity. This pharmacodynamic effect is a direct consequence of its mechanism of action at the initial step of the Renin-Angiotensin-Aldosterone System. The observed decrease in PRA, despite a compensatory increase in active renin levels, underscores the potent inhibitory effect of ACT-178882. Further research with publicly available quantitative data would be beneficial for a more detailed dose-response analysis. The information presented in this guide provides a foundational understanding for researchers and professionals involved in the development of novel antihypertensive therapies.

References

In-Depth Technical Guide: ACT-178882 and its Role in the Renin-Angiotensin System

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACT-178882 is a potent, orally available, direct renin inhibitor that represents a targeted therapeutic approach to modulating the Renin-Angiotensin-Aldosterone System (RAAS). By directly inhibiting the enzymatic activity of renin, ACT-178882 blocks the initial and rate-limiting step of the RAAS cascade, leading to downstream reductions in angiotensin I, angiotensin II, and aldosterone. This guide provides a comprehensive technical overview of ACT-178882, including its mechanism of action, pharmacokinetic and pharmacodynamic properties, and the experimental methodologies used in its evaluation.

Core Mechanism of Action

ACT-178882 exhibits high-affinity binding to the active site of renin, preventing it from cleaving its substrate, angiotensinogen. This direct inhibition is highly specific and leads to a significant reduction in plasma renin activity (PRA). A key characteristic of direct renin inhibitors is their effect on the RAAS feedback loop. By reducing angiotensin II levels, the negative feedback on renin secretion from the juxtaglomerular cells of the kidney is diminished, resulting in a compensatory increase in active renin concentration in the circulation. However, despite the increase in renin protein, the enzymatic activity remains suppressed due to the presence of the inhibitor.

The in vitro inhibitory potency of ACT-178882 is demonstrated by its half-maximal inhibitory concentration (IC50) of 1.4 nM.

Signaling Pathway of the Renin-Angiotensin System and Inhibition by ACT-178882

Navigating the Preformulation Landscape: A Technical Guide to the Solubility and Stability of ACT-178882 in DMSO

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical preformulation parameters of ACT-178882, a direct renin inhibitor, with a specific focus on its solubility and stability in dimethyl sulfoxide (DMSO). As a widely used solvent in drug discovery for solubilizing and storing compounds for high-throughput screening and various biological assays, understanding the behavior of a compound in DMSO is paramount for generating reliable and reproducible experimental data.[1] This document outlines standardized methodologies for assessing these properties and offers a framework for data presentation and interpretation.

Core Concepts: Solubility and Stability in Drug Discovery

The solubility and stability of a compound are fundamental physicochemical properties that significantly influence its journey through the drug discovery and development pipeline.

Solubility is defined as the maximum amount of a substance that can be dissolved in a particular solvent at a given temperature and pressure.[2] In early drug discovery, kinetic solubility measurements, often using DMSO, are widely employed for their high throughput.[2] Poor solubility can lead to challenges in formulation, inaccurate assay results, and limited bioavailability.

Stability refers to the ability of a compound to resist chemical degradation under various conditions over time.[3] Factors such as temperature, light, oxygen, and the presence of water can all impact the stability of a compound in a DMSO stock solution.[3][4] Degradation of a compound can result in a loss of potency and the formation of potentially interfering byproducts.

Data Presentation: A Framework for Quantitative Analysis

While specific experimental data for the solubility and stability of ACT-178882 in DMSO is not publicly available, this section provides a template for how such data should be structured for clear comparison and analysis. The following tables are illustrative and represent the type of data that would be generated from the experimental protocols outlined in Section 3.

Table 1: Kinetic Solubility of ACT-178882 in DMSO

| Parameter | Value | Method |

| Solubility (mM) | [Insert Value] | Nephelometry/Turbidimetry |

| Concentration Range Tested | [e.g., 0.1 - 20 mM] | N/A |

| pH of Aqueous Buffer | [e.g., 7.4] | N/A |

| Temperature (°C) | [e.g., 25] | N/A |

Table 2: Stability of ACT-178882 in DMSO (10 mM Stock Solution)

| Storage Condition | Time Point | % Remaining | Degradants Observed (if any) | Method |

| Room Temperature (~25°C) | 0 h | 100% | None | LC-MS |

| 24 h | [Insert Value] | [Describe Peaks] | LC-MS | |

| 72 h | [Insert Value] | [Describe Peaks] | LC-MS | |

| 1 week | [Insert Value] | [Describe Peaks] | LC-MS | |

| Refrigerated (4°C) | 1 week | [Insert Value] | [Describe Peaks] | LC-MS |

| 1 month | [Insert Value] | [Describe Peaks] | LC-MS | |

| 3 months | [Insert Value] | [Describe Peaks] | LC-MS | |

| Frozen (-20°C) | 1 month | [Insert Value] | [Describe Peaks] | LC-MS |

| 6 months | [Insert Value] | [Describe Peaks] | LC-MS | |

| 12 months | [Insert Value] | [Describe Peaks] | LC-MS | |

| Freeze-Thaw Cycles (-20°C to RT) | 1 Cycle | [Insert Value] | [Describe Peaks] | LC-MS |

| 3 Cycles | [Insert Value] | [Describe Peaks] | LC-MS | |

| 5 Cycles | [Insert Value] | [Describe Peaks] | LC-MS |

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of a compound such as ACT-178882 in DMSO.

Kinetic Solubility Determination (Spectrophotometric Method)

This method provides a rapid assessment of a compound's solubility.

Materials:

-

ACT-178882

-

Anhydrous DMSO (≥99.9% purity)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microplates (UV-transparent)

-

Plate reader with spectrophotometer capabilities

Procedure:

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of ACT-178882 in anhydrous DMSO (e.g., 20 mM).

-

Serial Dilutions: In a 96-well plate, perform serial dilutions of the DMSO stock solution with DMSO to create a range of concentrations.

-

Addition to Aqueous Buffer: Transfer a small, fixed volume of each DMSO solution to a corresponding well in a new 96-well plate containing PBS (pH 7.4). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on the measurement.

-

Incubation and Measurement: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) with gentle shaking. Measure the absorbance or turbidity of each well at a specific wavelength (e.g., 620 nm) using a plate reader.

-

Data Analysis: The solubility limit is determined as the concentration at which a significant increase in absorbance/turbidity is observed, indicating precipitation of the compound.

Stability Assessment by LC-MS

This method provides a quantitative measure of the compound's integrity over time.

Materials and Reagents:

-

ACT-178882

-

Anhydrous DMSO (≥99.9% purity)

-

Internal standard (a stable, non-reactive compound)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Formic acid (FA), LC-MS grade

-

Amber glass or polypropylene vials with screw caps[1]

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of ACT-178882 in anhydrous DMSO at a specified concentration (e.g., 10 mM).[1]

-

Sample Aliquoting: Aliquot the stock solution into multiple vials for each storage condition and time point to be tested.[1]

-

Storage: Store the vials under the desired conditions (e.g., room temperature, 4°C, -20°C).

-

Sample Preparation for Analysis: At each designated time point, retrieve a vial from each storage condition. Prepare a sample for analysis by diluting a small aliquot of the stock solution with a mixture of ACN and water containing an internal standard to a final concentration suitable for LC-MS analysis (e.g., 1 µM).[1]

-

LC-MS Analysis: Analyze the samples using a validated LC-MS method. The method should be capable of separating the parent compound from potential degradants and the internal standard.[1]

-

Data Analysis: Determine the peak area of ACT-178882 and the internal standard. Calculate the peak area ratio for each time point. The percentage of the compound remaining is calculated relative to the time zero (T0) sample using the formula: % Remaining = (Ratio at Tx / Ratio at T0) * 100.[1]

Visualizations: Signaling Pathways and Experimental Workflows

Visual diagrams are essential for conveying complex information concisely. The following diagrams, created using the DOT language, illustrate the mechanism of action of ACT-178882 and the experimental workflows.

Mechanism of Action: Renin-Angiotensin-Aldosterone System (RAAS)

ACT-178882 is a direct renin inhibitor.[5] It acts by blocking the conversion of angiotensinogen to angiotensin I, the first and rate-limiting step in the RAAS cascade. This ultimately leads to a reduction in the downstream effects of angiotensin II, including vasoconstriction and aldosterone secretion.

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of ACT-178882.

Experimental Workflow: Kinetic Solubility Assay

The following diagram illustrates the key steps in determining the kinetic solubility of a compound.

Caption: Workflow for the kinetic solubility assay.

Experimental Workflow: LC-MS Stability Assessment

This diagram outlines the process for evaluating the stability of a compound in DMSO over time.

Caption: Workflow for the LC-MS stability assessment.

Conclusion

A thorough understanding of the solubility and stability of a drug candidate like ACT-178882 in DMSO is crucial for the integrity and success of early-stage drug discovery efforts. By employing standardized and robust experimental protocols, researchers can generate high-quality, reproducible data. This guide provides the necessary framework for conducting these assessments and for presenting the data in a clear and actionable manner. While specific data for ACT-178882 is not currently in the public domain, the methodologies and data presentation formats outlined herein serve as a comprehensive resource for its evaluation and for the broader portfolio of compounds in development.

References

- 1. benchchem.com [benchchem.com]

- 2. asianpubs.org [asianpubs.org]

- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Clinical pharmacology of single- and multiple-ascending doses of ACT-178882, a new direct renin inhibitor, and its pharmacokinetic interaction with food and midazolam - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to ACT-178882: A Novel Renin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

ACT-178882, also identified as MK-1597, is a potent and selective direct renin inhibitor. As an investigational compound, its public record can be limited. However, through scientific literature, key identifiers have been established.

| Identifier | Value |

| Compound Name | ACT-178882 |

| Synonym | MK-1597 |

| CAS Number | 1265311-50-3 |

| Molecular Formula | C₃₁H₄₅N₅O₅ |

| Molecular Weight | 583.72 g/mol |

Mechanism of Action: Targeting the Renin-Angiotensin-Aldosterone System

ACT-178882 functions as a direct inhibitor of renin, the enzyme that catalyzes the first and rate-limiting step in the Renin-Angiotensin-Aldosterone System (RAAS). By blocking the conversion of angiotensinogen to angiotensin I, ACT-178882 effectively downregulates the entire RAAS cascade. This mechanism is pivotal in controlling blood pressure and fluid balance.

The RAAS pathway is a critical regulator of cardiovascular homeostasis. Dysregulation of this system is a key contributor to the pathophysiology of hypertension.

Experimental Protocols

A key publication, "A Practical Synthesis of Renin Inhibitor MK-1597 (ACT-178882) via Catalytic Enantioselective Hydrogenation and Epimerization of Piperidine Intermediate" in The Journal of Organic Chemistry, outlines the chemical synthesis of this compound. While the full detailed protocol is proprietary, the general workflow is described.

General Synthetic Workflow

The synthesis of ACT-178882 (MK-1597) is a multi-step process. The core of the synthesis involves the coupling of two key fragments: a piperidine carboxylic acid intermediate and a cyclopropylamine fragment. The stereochemistry of the molecule is established through catalytic asymmetric hydrogenation.

Quantitative Data

Clinical studies have provided pharmacokinetic data for ACT-178882. The following table summarizes key parameters from a drug-drug interaction study.

| Parameter | Value (without Diltiazem) | Value (with Diltiazem) | Unit |

| Cmax | 26.8 (20.1-35.8) | 43.5 (36.8-51.4) | ng/mL |

| AUC∞ | 454 (351-587) | 918 (781-1078) | ng·h/mL |

| tmax | 3.5 | 5.0 | h |

| t½ | 22.9 | 24.2 | h |

| Data presented as mean (95% Confidence Interval) where applicable. |

This data indicates that co-administration with diltiazem, a moderate CYP3A4 inhibitor, significantly increases the plasma concentration of ACT-178882, suggesting that it is a substrate for the CYP3A4 enzyme.[1]

Conclusion

ACT-178882 (MK-1597) is a direct renin inhibitor with potential for the treatment of hypertension. Its mechanism of action, centered on the inhibition of the rate-limiting step of the RAAS, offers a targeted approach to blood pressure control. Further research and clinical trials will be necessary to fully elucidate its therapeutic potential and safety profile.

References

Methodological & Application

Application Notes and Protocols for Direct Renin Inhibitors: A Representative In Vitro Assay for ACT-178882

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACT-178882 is a potent and selective direct renin inhibitor.[1] Renin is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), which plays a crucial role in the regulation of blood pressure and electrolyte balance. By directly inhibiting renin, ACT-178882 blocks the conversion of angiotensinogen to angiotensin I, the rate-limiting step in the RAAS cascade. This leads to a reduction in downstream vasoconstrictors and fluid-retaining hormones, making it a therapeutic target for hypertension.

While specific in vitro assay protocols for ACT-178882 are not publicly available, this document provides a detailed, representative protocol for a fluorometric enzyme inhibition assay commonly used to characterize direct renin inhibitors. This protocol can be adapted to evaluate the potency and kinetics of compounds such as ACT-178882.

Signaling Pathway of the Renin-Angiotensin-Aldosterone System (RAAS)

The diagram below illustrates the RAAS cascade and the point of action for direct renin inhibitors like ACT-178882.

Quantitative Data Summary

Due to the absence of public in vitro data for ACT-178882, the following table summarizes its pharmacokinetic parameters from a single-dose study in healthy male subjects.

| Parameter | Value | Conditions |

| Time to Maximum Concentration (tmax) | 3 to 5 hours | Single dose (10-1000 mg) in fasted state[1] |

| Terminal Half-life (t1/2) | 18.7 to 24.7 hours | Single dose (10-1000 mg) in fasted state[1] |

| Maximum Concentration (Cmax) | 26.8 ng/mL (95% CI: 20.1-35.8) | Single 100 mg dose without diltiazem[2] |

| Area Under the Curve (AUC∞) | 454 ng·h/mL (95% CI: 351-587) | Single 100 mg dose without diltiazem[2] |

Experimental Protocols

Representative Fluorometric Renin Inhibition Assay

This protocol is based on a typical fluorescence resonance energy transfer (FRET) assay for screening renin inhibitors.[2]

Principle:

The assay utilizes a synthetic peptide substrate containing a fluorophore (e.g., EDANS) and a quencher (e.g., DABCYL) at its ends. In the intact peptide, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by renin, the fluorophore is separated from the quencher, resulting in an increase in fluorescence intensity. The rate of this increase is proportional to the renin activity. The presence of an inhibitor like ACT-178882 will decrease the rate of substrate cleavage, leading to a lower fluorescence signal.

Materials:

-

Recombinant Human Renin

-

Fluorogenic Renin Substrate (FRET-based)

-

Renin Assay Buffer

-

Known Renin Inhibitor (e.g., Aliskiren) for positive control

-

Test Compound (e.g., ACT-178882)

-

96-well black microplate with a clear bottom

-

Fluorescence microplate reader with excitation/emission wavelengths suitable for the chosen FRET pair (e.g., Ex/Em = 328/552 nm)[2]

-

DMSO (for dissolving compounds)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound and the known inhibitor in DMSO.

-

Reconstitute the lyophilized renin and renin substrate in the assay buffer to the desired concentrations as recommended by the manufacturer. Keep on ice.

-

Prepare serial dilutions of the test compound and the known inhibitor in assay buffer. Ensure the final DMSO concentration in the assay well is low (e.g., <1%) to avoid solvent effects.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to the respective wells:

-

Blank (No Enzyme): Assay buffer and substrate.

-

Negative Control (No Inhibitor): Assay buffer, renin, and DMSO (at the same concentration as the inhibitor wells).

-

Positive Control: Assay buffer, renin, and a known inhibitor at a concentration expected to give high inhibition.

-

Test Compound: Assay buffer, renin, and serial dilutions of the test compound.

-

-

The final volume in each well should be consistent (e.g., 100 µL).

-

-

Enzyme Reaction and Measurement:

-

Pre-incubate the plate with the enzyme and inhibitors for a short period (e.g., 5-10 minutes) at the desired temperature (e.g., 37°C).[2]

-

Initiate the reaction by adding the renin substrate to all wells.

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C, with readings taken every 2-3 minutes.[2]

-

-

Data Analysis:

-

For each well, determine the rate of reaction by calculating the slope of the linear portion of the fluorescence intensity versus time plot.

-

Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of Test Compound / Rate of Negative Control)] x 100

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).

-

Experimental Workflow Diagram

The following diagram outlines the workflow for the fluorometric renin inhibition assay.

References

Application Notes and Protocols for the In Vitro Use of ACT-178882

For Researchers, Scientists, and Drug Development Professionals

Abstract

ACT-178882 is a potent and selective direct renin inhibitor. While its primary characterization is in the context of clinical applications for hypertension, its mechanism of action—the inhibition of the renin-angiotensin-aldosterone system (RAAS)—offers opportunities for in vitro research in various cellular models. These application notes provide a comprehensive guide for the use of ACT-178882 in cell culture, drawing upon established principles for direct renin inhibitors and data from analogous compounds like Aliskiren to facilitate novel research into the cellular effects of RAAS modulation.

Introduction

The renin-angiotensin-aldosterone system (RAAS) is a critical hormonal cascade that regulates blood pressure and fluid balance.[1][2][3] Dysregulation of the RAAS is implicated in a variety of cardiovascular and renal diseases.[2][4] Renin, an aspartyl protease, catalyzes the first and rate-limiting step of this cascade, the conversion of angiotensinogen to angiotensin I.[5][6] Direct renin inhibitors, such as ACT-178882, offer a targeted approach to block the RAAS at its origin.

While ACT-178882 has been primarily studied in clinical settings, its utility as a research tool in cell culture is significant for elucidating the cell-specific roles of the RAAS in pathophysiology. These notes provide protocols for studying the effects of ACT-178882 on various cell types, including those of renal and cardiovascular origin.

Mechanism of Action

ACT-178882 directly inhibits the enzymatic activity of renin. By binding to the active site of renin, it prevents the cleavage of angiotensinogen into angiotensin I.[6] This, in turn, reduces the downstream production of angiotensin II, the primary effector of the RAAS, and subsequently aldosterone.[5][6] This targeted inhibition allows for the investigation of cellular processes that are directly or indirectly modulated by the RAAS.

Potential In Vitro Applications

Based on studies with other direct renin inhibitors, ACT-178882 can be used to investigate:

-

Renal Cell Biology:

-

Cardiovascular Research:

-

Signal Transduction Studies:

-

Investigation of downstream signaling cascades affected by RAAS inhibition, such as the Akt and MAPK pathways.[9]

-

Data Presentation: In Vitro Studies with Direct Renin Inhibitors

The following table summarizes quantitative data from in vitro studies using Aliskiren, a well-characterized direct renin inhibitor. These data can serve as a starting point for designing experiments with ACT-178882.

| Cell Type | Species | Assay | Concentration of Aliskiren | Duration | Observed Effect | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Human | Cell Growth | Not specified | 16-24 hours | Reduced cell growth | [11] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Human | s(P)RR Release | Not specified | 8-24 hours | Reduced release of soluble (pro)renin receptor | [11] |

| Adult Rat Cardiac Fibroblasts | Rat | Collagen Gene Expression | Not specified (low dose) | Not specified | Attenuated homocysteine-induced collagen expression | [9] |

| Adult Rat Cardiac Fibroblasts | Rat | Akt Pathway Activation | Not specified | Not specified | Attenuated homocysteine-induced Akt activation | [9] |

| Adult Rat Cardiomyocytes | Rat | Mitochondrial Membrane Potential | Not specified | 60 minutes | Inhibited renin-induced hyperpolarization | [10] |

| H9C2 Cardiomyocytes | Rat | Cell Viability | Not specified | Not specified | Attenuated doxorubicin-induced apoptosis | [12] |

Experimental Protocols

The following are generalized protocols that can be adapted for the use of ACT-178882 in cell culture.

Reagent Preparation

-

Stock Solution: Prepare a high-concentration stock solution of ACT-178882 in an appropriate solvent (e.g., DMSO or ethanol). The choice of solvent should be based on the manufacturer's recommendations and the tolerance of the cell line. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

-

Working Solutions: On the day of the experiment, dilute the stock solution in a complete cell culture medium to the desired final concentrations. Ensure that the final concentration of the solvent in the culture medium is minimal (typically <0.1%) and that a vehicle control is included in all experiments.

General Cell Culture Protocol

-

Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA extraction) at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere and stabilize for 24 hours.

-

Treatment: Remove the existing culture medium and replace it with a fresh medium containing the desired concentrations of ACT-178882 or the vehicle control.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the specific assay and the expected timeline of the cellular response.

-

Downstream Analysis: Following incubation, proceed with the appropriate downstream assays.

Example Assay: Western Blot for Signaling Pathway Analysis

This protocol describes the analysis of protein expression and phosphorylation in a relevant signaling pathway (e.g., Akt).

-

Cell Lysis: After treatment with ACT-178882, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-Akt, total Akt) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the expression of the target protein to a loading control (e.g., GAPDH or β-actin).

Troubleshooting and Considerations

-

Solubility: Ensure that ACT-178882 is fully dissolved in the stock solution and does not precipitate when diluted in the culture medium.

-

Cytotoxicity: Perform a dose-response experiment to determine the optimal non-toxic concentration range of ACT-178882 for your specific cell line using a viability assay (e.g., MTT or CellTiter-Glo).

-

Off-Target Effects: As with any pharmacological inhibitor, consider the possibility of off-target effects. Where possible, use complementary approaches (e.g., siRNA-mediated knockdown of renin) to validate the findings.

-

Relevance of the RAAS: Confirm that the cell line of interest expresses the necessary components of the RAAS (e.g., renin, angiotensinogen, AT1/AT2 receptors) for the experimental question to be relevant.

Conclusion

ACT-178882, as a direct renin inhibitor, holds considerable potential as a tool for in vitro research into the cellular and molecular mechanisms governed by the RAAS. By providing a targeted blockade at the initial step of the RAAS cascade, it allows for precise investigation of its role in various pathological processes. The protocols and data presented here, largely based on the established literature for the direct renin inhibitor Aliskiren, offer a solid foundation for researchers to design and execute novel experiments with ACT-178882 in a cell culture setting.

References

- 1. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]

- 2. Direct renin inhibition – a promising strategy for renal protection? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. teachmephysiology.com [teachmephysiology.com]

- 4. hcplive.com [hcplive.com]

- 5. youtube.com [youtube.com]

- 6. Renin inhibitor - Wikipedia [en.wikipedia.org]

- 7. journals.physiology.org [journals.physiology.org]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Effects of Direct Renin Inhibition on Myocardial Fibrosis and Cardiac Fibroblast Function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hilarispublisher.com [hilarispublisher.com]

- 11. Aliskiren reduces the release of soluble (pro)renin receptor from human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of (Pro)renin Receptor-Mediated Oxidative Stress Alleviates Doxorubicin-Induced Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies of Direct Renin Inhibitors

Disclaimer: As of December 2025, specific in vivo animal study dosage information for ACT-178882 is not publicly available. The following application notes and protocols are based on data from other direct renin inhibitors, primarily Aliskiren and Remikiren, and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals. These guidelines should be adapted based on experimental goals and in consultation with institutional animal care and use committees.

Introduction

ACT-178882 is a direct renin inhibitor. Direct renin inhibitors are a class of drugs that block the first and rate-limiting step of the renin-angiotensin-aldosterone system (RAAS), the conversion of angiotensinogen to angiotensin I. This mechanism makes them a subject of interest for cardiovascular and renal disease research. This document provides representative protocols and dosage information from in vivo animal studies of analogous direct renin inhibitors to guide the preclinical evaluation of compounds like ACT-178882.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS is a critical regulator of blood pressure and fluid balance.[1][2] Direct renin inhibitors prevent the initial enzymatic cleavage of angiotensinogen by renin, thereby reducing the downstream production of angiotensin II, a potent vasoconstrictor.[2]

Data Presentation: Dosages of Direct Renin Inhibitors in Animal Models

The following tables summarize dosages for the direct renin inhibitor Aliskiren in various animal models, which can serve as a starting point for designing studies with ACT-178882.

Table 1: Aliskiren Dosage in Rodent Models

| Animal Model | Dosage Range | Route of Administration | Observed Effects | Reference |

| Spontaneously Hypertensive Rats | 10-100 mg/kg/day | Subcutaneous osmotic minipumps | Dose-dependent decrease in blood pressure | [3][4] |

| Wistar Rats (Inflammation Model) | 15, 30, and 60 mg/kg | Not specified | Dose-dependent anti-inflammatory effects | [5] |

| Type 2 Diabetic KKAy Mice | 25 mg/kg/day | Subcutaneous osmotic minipumps | Renoprotective effects | [6] |

Table 2: Aliskiren Dosage in Non-Rodent Models

| Animal Model | Dosage Range | Route of Administration | Observed Effects | Reference |

| Sodium-depleted Marmosets | 1-30 mg/kg (single dose) | Oral | Dose-dependent lowering of blood pressure | [3][4] |

Experimental Protocols

Below are detailed methodologies for key experiments involving direct renin inhibitors in animal models.

General Experimental Workflow for In Vivo Drug Administration and Monitoring

Protocol for Blood Pressure Measurement in Spontaneously Hypertensive Rats

This protocol is adapted from studies using Aliskiren.[3][4]

Objective: To assess the effect of a direct renin inhibitor on blood pressure in a hypertensive rat model.

Materials:

-

Spontaneously Hypertensive Rats (SHR)

-

Direct renin inhibitor (e.g., ACT-178882)

-

Vehicle control

-

Subcutaneous osmotic minipumps

-

Radiotelemetry system for blood pressure monitoring

-

Anesthetic agents

Procedure:

-

Animal Acclimatization: Acclimate SHR to the housing conditions for at least one week.

-

Telemetry Implantation: Surgically implant radiotelemetry transmitters for continuous blood pressure and heart rate monitoring. Allow for a recovery period of at least one week.

-

Baseline Measurement: Record baseline blood pressure and heart rate for 24-48 hours before drug administration.

-

Osmotic Minipump Preparation: Prepare osmotic minipumps to deliver the desired dose of the direct renin inhibitor or vehicle over the study period (e.g., 10-100 mg/kg/day).

-

Minipump Implantation: Under anesthesia, implant the osmotic minipumps subcutaneously in the dorsal region of the rats.

-

Monitoring: Continuously monitor blood pressure and heart rate via the radiotelemetry system for the duration of the study.

-

Data Analysis: Analyze the changes in blood pressure and heart rate from baseline in the treated group compared to the vehicle control group.

Protocol for Assessing Anti-Inflammatory Effects in a Rat Model

This protocol is based on a study evaluating the anti-inflammatory properties of Aliskiren.[5]

Objective: To determine the anti-inflammatory effects of a direct renin inhibitor in a rat model of inflammation.

Materials:

-

Wistar rats

-

Direct renin inhibitor (e.g., ACT-178882)

-

Dexamethasone (positive control)

-

Vehicle control

-

Cotton pellets for granuloma induction

-

Anesthetic agents

Procedure:

-

Animal Grouping: Divide rats into control and treatment groups.

-

Drug Administration: Administer the direct renin inhibitor (e.g., 15, 30, 60 mg/kg), dexamethasone (1 mg/kg), or vehicle one hour prior to the induction of inflammation and continue for seven consecutive days.

-

Induction of Granuloma: Under anesthesia, subcutaneously implant sterile cotton pellets in the ventral region of the rats.

-

Sample Collection: On day 8, euthanize the rats and carefully dissect the cotton pellets and surrounding granulation tissue.

-

Measurement of Inflammation:

-

Weigh the wet and dried (at 60°C for 24 hours) pellets to determine the amount of exudate and granuloma tissue formation.

-

Calculate the percentage of inhibition of exudate and granuloma formation in the treated groups relative to the control group.

-

-

Histopathological Examination: Process the granulation tissue for histopathological analysis to assess the degree of inflammation.

Safety and Toxicology Considerations

While specific toxicology data for ACT-178882 in animals is not publicly available, general preclinical safety assessments for new chemical entities are crucial. These studies typically involve:

-

Acute Toxicity Studies: To determine the effects of a single high dose.

-

Repeat-Dose Toxicity Studies: To evaluate the effects of long-term exposure.

-

Safety Pharmacology: To assess the effects on major physiological systems (cardiovascular, respiratory, and central nervous systems).

Researchers should design and conduct these studies in accordance with regulatory guidelines (e.g., ICH, FDA) and in consultation with toxicology experts.

Conclusion

The provided application notes and protocols, based on existing data for direct renin inhibitors like Aliskiren, offer a solid foundation for initiating in vivo animal studies with ACT-178882. Researchers should carefully consider the specific objectives of their studies to select the appropriate animal model, dosage regimen, and outcome measures. Due to the lack of specific data for ACT-178882, initial dose-ranging studies are highly recommended to establish the pharmacokinetic and pharmacodynamic profile of the compound in the chosen animal model.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Direct Renin Inhibitors: A New Approach to Antihypertensive Drug Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aliskiren, a novel, orally effective renin inhibitor, lowers blood pressure in marmosets and spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Anti-Inflammatory Effect of Different Doses of Aliskiren in Rat Models of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Add-On Aliskiren Elicits Stronger Renoprotection Than High-Dose Valsartan in Type 2 Diabetic KKAy Mice That Do Not Respond to Low-Dose Valsartan - PMC [pmc.ncbi.nlm.nih.gov]

preparing ACT-178882 stock solutions for experiments

Application Notes and Protocols for ACT-178882

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of ACT-178882 (also known as MK-1597) stock solutions for use in various experimental settings. ACT-178882 is a potent and specific direct inhibitor of renin, a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS). Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results.

Data Presentation: Physicochemical Properties of ACT-178882